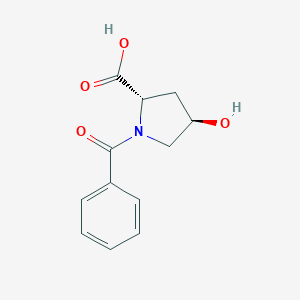

trans-1-Benzoyl-4-hydroxy-L-Proline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

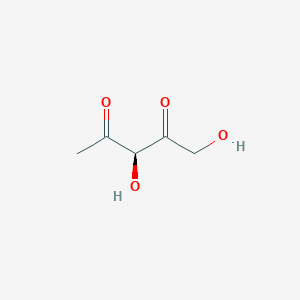

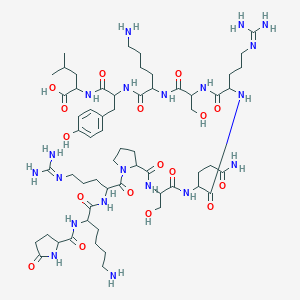

Trans-4-hydroxy-L-proline (t4Hyp) is a value-added amino acid that has been widely used in the fields of medicine, food, and cosmetics . It is a major amino acid in collagen proteins, which are the major extracellular components of connective tissues, such as skin, tendon, cartilage, blood vessels, and bone . It is also a versatile reagent for the synthesis of neuroexcitatory kainoids and antifungal echinocandins .

Synthesis Analysis

The synthesis of t4Hyp has been performed using a multivariate modular metabolic engineering approach to remove the bottleneck in the synthesis pathway . This involves two modules: a α-ketoglutarate (α-KG) synthesis module (K module) and L-proline synthesis with hydroxylation module (H module) . Optimization of gene overexpression, promotor, copy number, and the fusion system was performed to improve the contribution to proline synthesis with hydroxylation .Chemical Reactions Analysis

The glycyl radical enzyme (GRE) superfamily, which includes trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), catalyzes the dehydration of Hyp to (S)-Δ1-pyrroline-5-carboxylic acid (P5C) . This reaction is part of a variety of anaerobic microbial metabolic pathways .作用机制

安全和危害

According to the safety data sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling trans-1-Benzoyl-4-hydroxy-L-Proline . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

未来方向

There has been a growing demand for microbial production of trans-4-hydroxy-L-Proline (t4Hyp), which is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics . Future research may focus on further optimizing the synthesis pathway of t4Hyp and exploring new strategies and tools for its production .

属性

IUPAC Name |

(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17)/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJPKSKTKJEACX-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563618 |

Source

|

| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31560-19-7, 129512-75-0 |

Source

|

| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31560-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)